2-methyl-1H-benzimidazol-1-ium-5-ol;chloride
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Overview
Description
2-Methyl-1H-benzimidazol-1-ium-5-ol;chloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes a benzimidazole core with a methyl group at the 2-position and a hydroxyl group at the 5-position, along with a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-benzimidazol-1-ium-5-ol;chloride typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with acetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-benzimidazol-1-ium-5-ol;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone-like structure.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzimidazole-5,6-dione.
Reduction: Formation of 2-methyl-1,2-dihydro-1H-benzimidazol-5-ol.
Substitution: Formation of 2-substituted benzimidazole derivatives.
Scientific Research Applications
2-Methyl-1H-benzimidazol-1-ium-5-ol;chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-1H-benzimidazol-1-ium-5-ol;chloride involves its interaction with various molecular targets. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell death. It can also inhibit enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial and anticancer effects. The exact pathways and molecular targets may vary depending on the specific application and conditions.
Comparison with Similar Compounds
1H-Benzimidazole: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Methyl-1H-benzimidazole: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
5-Hydroxy-1H-benzimidazole: Similar structure but lacks the methyl group, influencing its biological activity.
Uniqueness: 2-Methyl-1H-benzimidazol-1-ium-5-ol;chloride is unique due to the presence of both the methyl and hydroxyl groups, which enhance its reactivity and biological activity. The chloride ion also plays a role in its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-1H-benzimidazol-1-ium-5-ol;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSNZZKVPLCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C([NH2+]1)C=CC(=C2)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C([NH2+]1)C=CC(=C2)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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